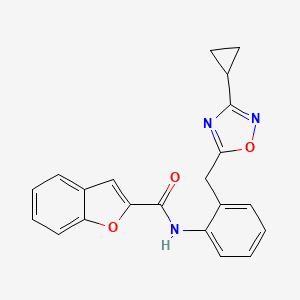

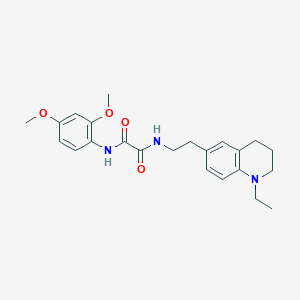

![molecular formula C5H10ClF2N B3009112 [(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2260935-77-9](/img/structure/B3009112.png)

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride, also known as JNJ-54175446, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N-(2-Pyridylmethyleneamino)dehydroabietylamine : A compound synthesized from dehydro-abietylamine, featuring cyclohexane rings and other structural components, showing potential for exploring complex molecular architectures (Wu et al., 2009).

Synthesis of Novel Cyclopropyl Compounds : The development of compounds like N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine illustrates the potential of cyclopropyl compounds in creating novel structures (Zhai Zhi-we, 2014).

Lipase-Catalyzed Processes : The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis, using lipase catalysis, demonstrates the use of enzymatic processes in synthesizing cyclopropyl-based compounds (Wang et al., 2019).

Chemical Transformations and Reactions

Oxygen Acidity in Cyclopropyl Radical Cations : A study on cyclopropyl(4-methoxyphenyl)phenylmethanol showed low reactivity in acidic solutions and oxygen acidity in basic solutions, indicating the chemical behavior of cyclopropyl derivatives under different conditions (Bietti et al., 2006).

Asymmetric Synthesis of 5-Hydroxytryptamine Receptor Agonist : The asymmetric cyclopropanation and subsequent chemical transformations highlight the versatility of cyclopropyl groups in synthesizing receptor agonists (Xin, 1999).

Catalytic Processes and Enzymatic Reactions

Enzymatic Preparation of Chiral Intermediates : The development of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol as an intermediate for Ticagrelor synthesis using ketoreductase (KRED) demonstrates the application of biocatalysis in synthesizing cyclopropyl-containing compounds (Guo et al., 2017).

Use in Metal Catalyzed Reactions : Zinc(II) complexes bearing camphor-based iminopyridines, utilized as pre-catalysts for polylactide synthesis, show the role of cyclopropyl derivatives in enhancing catalytic efficiency (Kwon et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Eigenschaften

IUPAC Name |

[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBISPPRELAHOW-RFKZQXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)

![1-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B3009035.png)

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one](/img/structure/B3009038.png)

![1-[2-(4-Ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B3009045.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B3009047.png)

![[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B3009049.png)